molecular formula C11H15N3O B055217 4-(1-Piperazinyl)benzamide CAS No. 116290-73-4

4-(1-Piperazinyl)benzamide

Cat. No. B055217
M. Wt: 205.26 g/mol
InChI Key: HSTUDPLWWRFKDS-UHFFFAOYSA-N
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Patent
US04960776

Procedure details

To 8.0 g (0.04 mole) of 4-(1-piperazinyl)benzonitrile was added, with stirring, 50.0 ml (0.87 mole) of 93% sulfuric acid over a 15 min period. The mixture was stirred overnight and the resulting suspended amide was collected by filtration, rinsed with water, and allowed to air dry. The solid was recrystallized from absolute ethanol to give 1.6 g (20%) of white solid, m.p. 240°-243° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.S(=O)(=O)(O)[OH:16]>>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:11]([NH2:12])=[O:16])=[CH:13][CH:14]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.